Methyl 3-oxo-3-(oxolan-3-yl)propanoate
Description
Contextualization within Beta-Keto Esters and Cyclic Ethers
The reactivity of Methyl 3-oxo-3-(oxolan-3-yl)propanoate is largely dictated by the interplay of its two key functional groups: the beta-keto ester and the cyclic ether.
Beta-Keto Esters: This functional group is a cornerstone of organic synthesis. The presence of two carbonyl groups separated by a methylene (B1212753) group (-CH₂-) makes the protons on this central carbon acidic. This acidity allows for the easy formation of a resonance-stabilized enolate ion in the presence of a base. This enolate is a powerful nucleophile, enabling a wide range of carbon-carbon bond-forming reactions. Beta-keto esters are classic substrates for reactions like the Claisen condensation, alkylation, and decarboxylation reactions. nih.gov
Cyclic Ethers (Oxolane): The oxolane, or tetrahydrofuran (B95107) (THF), ring is a common motif in a vast number of natural products and pharmacologically active compounds. nih.govresearchgate.net While generally less reactive than their acyclic counterparts, the oxygen atom in the ring can influence the molecule's polarity, solubility, and ability to form hydrogen bonds. The THF ring in this compound is a stable saturated heterocycle. However, under certain conditions, such as in the presence of strong acids, the ether linkage can be cleaved.
Significance in Contemporary Organic Synthesis and Research
The combination of a reactive beta-keto ester and a biologically relevant cyclic ether in a single molecule makes this compound a compound of significant interest for contemporary organic synthesis and research.
Synthetic Utility: This compound can be envisioned as a versatile precursor for a variety of more complex molecules. The beta-keto ester functionality can be used to introduce new substituents or to build larger carbon skeletons. For instance, the ester can be hydrolyzed and the resulting beta-keto acid can be decarboxylated to yield a ketone. The ketone itself can be a site for further chemical transformations.
Medicinal Chemistry: The tetrahydrofuran moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov Its presence in a molecule can favorably influence pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Therefore, this compound could serve as a starting material for the synthesis of novel drug candidates. For example, similar structures containing a four-membered oxetane (B1205548) ring have been investigated for their potential applications in medicinal chemistry. evitachem.com
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-oxo-3-(oxolan-3-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-11-8(10)4-7(9)6-2-3-12-5-6/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNVMXDCLJJRHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1CCOC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1361235-92-8 | |
| Record name | methyl 3-oxo-3-(oxolan-3-yl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformations of Methyl 3 Oxo 3 Oxolan 3 Yl Propanoate
Nucleophilic Reactivity of the Beta-Keto Ester Moiety
The presence of two carbonyl groups significantly increases the acidity of the protons on the intervening methylene (B1212753) group (the α-carbon). This facilitates the formation of a stabilized enolate, which is a potent nucleophile and a key intermediate in many reactions.
Enolate Chemistry and Derivatives
Deprotonation of the α-carbon of Methyl 3-oxo-3-(oxolan-3-yl)propanoate by a suitable base leads to the formation of a resonance-stabilized enolate ion. The negative charge is delocalized over the α-carbon and the two oxygen atoms of the carbonyl groups, which enhances its stability. The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical beta-dicarbonyl compounds, although in this specific molecule, the alpha-protons are equivalent.
Common bases used for enolate formation include alkoxides, such as sodium ethoxide, or stronger, non-nucleophilic bases like lithium diisopropylamide (LDA) in aprotic solvents like tetrahydrofuran (B95107) (THF). The resulting enolate is a soft nucleophile, with the highest electron density on the α-carbon, making it the primary site of reaction for most electrophiles.
Reactions with Electrophilic Species
The nucleophilic carbon of the enolate derived from this compound can react with a wide variety of electrophiles, enabling the formation of new carbon-carbon bonds at the α-position. A primary example of this is the alkylation reaction.
In a typical alkylation, the enolate is treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to introduce a new alkyl group on the α-carbon. The efficiency of this reaction is dependent on the nature of the alkylating agent and the reaction conditions. Phase-transfer catalysis, utilizing cinchona-derived catalysts, has been shown to be effective for the asymmetric α-alkylation of cyclic β-keto esters, achieving high yields and enantioselectivities. Palladium-catalyzed reactions of allylic esters of beta-keto esters can also lead to the formation of α-allyl ketones.
| Electrophile | Reagent/Catalyst | Product Type | Typical Yield |
| Alkyl Halide | NaH, THF | α-Alkyl-β-keto ester | Good to Excellent |
| Allylic Acetate (B1210297) | Pd(PPh₃)₄ | α-Allyl-β-keto ester | Good |
| Aldehyde | Base (e.g., NaOH) | Aldol (B89426) adduct | Variable |
| Michael Acceptor | Catalytic Base | Michael adduct | Good to Excellent |
| This table presents typical outcomes for alkylation reactions of beta-keto esters. Specific yields for this compound are not available in the cited literature. |
Oxidative Transformations
The beta-keto ester functional group can undergo several oxidative transformations, leading to the formation of new functional groups or cleavage of the carbon-carbon backbone.
Oxidative Cleavage Reactions (e.g., Oxone-mediated)
Beta-keto esters can be subjected to oxidative cleavage to yield alpha-keto esters. A versatile and environmentally benign method utilizes Oxone (potassium peroxymonosulfate) in an aqueous medium. This reaction is often facilitated by a Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃). The process is believed to proceed through the initial formation of an α-hydroxy dicarbonyl compound, which is then further oxidized and rearranged to the final α-keto ester product with the elimination of a carbon monoxide equivalent. This method is notable for its high efficiency, short reaction times, and mild conditions.
| Substrate Type | Reagents | Product | Reported Yield |
| Acyclic β-Keto Ester | Oxone, AlCl₃, H₂O | α-Keto Ester | >99% |
| Cyclic β-Keto Ester | Oxone, AlCl₃, H₂O | α,ω-Dicarboxylate | High |
| Data is based on a general study of Oxone-mediated cleavage of various beta-keto esters and may not be directly representative of this compound. |
Asymmetric Peroxidation
The α-carbon of beta-keto esters can be hydroxylated or peroxidized using various oxidizing agents. Asymmetric peroxidation of γ,δ-unsaturated β-keto esters has been achieved using cinchona-derived organocatalysts, yielding δ-peroxy-β-keto esters with high enantiomeric ratios (up to 95:5). Although this compound lacks the γ,δ-unsaturation, the principle of organocatalytic asymmetric oxidation at the α-position demonstrates a potential pathway for introducing chirality at this center. These reactions open routes to chiral building blocks, such as chiral 1,2-dioxolanes, which are present in bioactive natural products.
Cyclization and Ring-Forming Reactions
The β-keto ester functionality in this compound is a versatile precursor for the synthesis of various heterocyclic systems through cyclization reactions. These transformations often involve the reaction of both the ketone and ester carbonyl groups, or the active methylene group situated between them, with suitable dinucleophiles or dielectrophiles.
One of the most common intramolecular cyclization reactions for β-keto esters is the Dieckmann condensation, which typically occurs in the presence of a base to form a cyclic β-keto ester. For this compound itself, this specific intramolecular reaction is not feasible due to the lack of a suitable tethered ester group. However, it can undergo intermolecular condensation reactions followed by cyclization. For instance, reaction with hydrazines can lead to the formation of pyrazolone (B3327878) derivatives, while reaction with ureas or thioureas can yield pyrimidine- or thiopyrimidine-based heterocycles.
Furthermore, the active methylene protons of the β-dicarbonyl unit can be deprotonated to form a nucleophilic enolate. This enolate can then react with various electrophiles to initiate ring-forming sequences. For example, reaction with α,β-unsaturated ketones can proceed via a Michael addition followed by an intramolecular aldol condensation to construct new carbocyclic rings, a sequence known as the Robinson annulation.
| Reaction Type | Reactant(s) | Product Type |
| Condensation | Hydrazine | Pyrazolone derivative |
| Condensation | Urea/Thiourea | Pyrimidine/Thiopyrimidine derivative |
| Michael Addition/Aldol Condensation | α,β-Unsaturated ketone | Fused carbocyclic system |
Functional Group Interconversions Involving the Oxolane Ring
The oxolane ring in this compound, while generally stable, can undergo specific functional group interconversions, notably ring-opening reactions under certain conditions and derivatization to introduce new functionalities.
Ring Opening Reactions
The ether linkage of the oxolane ring is susceptible to cleavage under strong acidic conditions, often in the presence of a nucleophile. For instance, treatment with hydrohalic acids (like HBr or HI) can lead to the opening of the tetrahydrofuran ring to yield a haloalkoxy derivative. The regioselectivity of this cleavage can be influenced by steric and electronic factors. Lewis acids can also promote the ring opening of tetrahydrofuran, often facilitating reactions with a wide range of nucleophiles. Theoretical studies on frustrated Lewis pairs (FLPs) have shown that they can activate and open the THF ring, although this is highly dependent on the nature of the Lewis acid and base pair.
| Reagent | Product Type |
| Hydrohalic Acid (HBr, HI) | Haloalkoxy derivative |
| Lewis Acid / Nucleophile | Functionalized acyclic ether |
Derivatization of the Cyclic Ether System
While direct functionalization of the saturated carbon atoms of the oxolane ring is challenging, reactions that proceed via radical intermediates can be employed. For example, radical-mediated halogenation could introduce a halogen atom onto the ring, which can then be subjected to further substitution or elimination reactions. However, such reactions may lack selectivity.
A more controlled approach to derivatization often involves the initial transformation of the ketone or ester functionality, which can then direct subsequent modifications of the oxolane ring. For instance, reduction of the ketone to a hydroxyl group could facilitate intramolecular cyclizations or rearrangements involving the ether oxygen.
Carbon-Heteroatom Bond Forming Reactions (e.g., Aza-Michael Addition)
The term "Aza-Michael addition" typically refers to the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. This compound itself is a saturated β-keto ester and therefore cannot directly act as a Michael acceptor.
However, it can be readily converted into a suitable precursor for aza-Michael additions. For example, a Knoevenagel condensation with an aldehyde or ketone would introduce an α,β-unsaturation, yielding a derivative that can then undergo conjugate addition with primary or secondary amines. This two-step sequence provides a versatile method for introducing a β-amino functionality. The reaction of amines with such activated alkenes is a powerful tool for the formation of carbon-nitrogen bonds.
Alternatively, the enolate of this compound could potentially react with electrophilic nitrogen sources, although this is a less common pathway for C-N bond formation with β-keto esters.
| Reaction Sequence | Intermediate | Reactant | Product |
| Knoevenagel Condensation followed by Aza-Michael Addition | α,β-Unsaturated β-keto ester | Aldehyde/Ketone, then Amine | β-Amino keto ester derivative |
Applications in Advanced Organic Synthesis
Role as a Versatile Building Block in Complex Molecule Construction
General principles of organic synthesis suggest that as a β-keto ester, Methyl 3-oxo-3-(oxolan-3-yl)propanoate possesses multiple reactive sites, making it a potentially versatile precursor for more complex molecules. The ketone and ester functionalities allow for a variety of transformations such as alkylations, acylations, and condensations. The tetrahydrofuran (B95107) ring, a common motif in many biologically active compounds, offers a stable, polar, and chiral (if resolved) scaffold. However, specific examples and detailed studies demonstrating the strategic application of this compound in the construction of complex molecular architectures are not prominently featured in the scientific literature.
Utility in Asymmetric Synthesis
The application of this compound in asymmetric synthesis is another area where specific research is sparse.
Access to Chiral Intermediates
The inherent chirality of the oxolane ring at the 3-position means that enantiomerically pure forms of this compound could serve as valuable chiral building blocks. Asymmetric synthesis of the compound itself or resolution of its racemic mixture would provide access to these chiral intermediates. However, published methodologies specifically detailing the synthesis of enantiopure this compound and its subsequent use are not widely available.
Stereocontrolled Transformations
The stereocenter on the tetrahydrofuran ring has the potential to direct the stereochemical outcome of reactions at adjacent positions, such as the α-carbon of the propanoate chain. Such substrate-controlled stereoselective transformations are a cornerstone of modern organic synthesis. Nevertheless, there is a lack of specific studies investigating stereocontrolled reactions, for instance, asymmetric hydrogenation or alkylation, involving this compound.
Strategies in Natural Product Synthesis
The tetrahydrofuran ring is a key structural feature in a vast array of natural products with diverse biological activities. While β-keto esters are common starting materials in the total synthesis of natural products, there are no prominent examples in the available literature where this compound is explicitly used as a key building block in the synthesis of a specific natural product.
Construction of Diverse Heterocyclic Systems (e.g., 1,2-dioxolanes)
The reactivity of β-keto esters makes them valuable precursors for the synthesis of various heterocyclic systems through condensation reactions with dinucleophiles. For instance, reactions with hydrazines can yield pyrazoles, and with hydroxylamine, isoxazoles can be formed. The synthesis of 1,2-dioxolanes, five-membered rings containing a peroxide linkage, often involves different synthetic routes, such as the reaction of β,γ-epoxy ketones with hydrogen peroxide. While it is conceivable that this compound could be chemically modified to participate in such transformations, direct and documented evidence of its use for the construction of 1,2-dioxolanes or other specific heterocyclic systems is not found in the reviewed literature.
Structural and Mechanistic Investigations
Tautomerism of the Beta-Keto Ester System
The structure of Methyl 3-oxo-3-(oxolan-3-yl)propanoate contains a β-keto ester functional group, which is known to exhibit keto-enol tautomerism. This phenomenon involves a chemical equilibrium between a "keto" form (the standard dicarbonyl structure) and an "enol" form (an alcohol adjacent to a carbon-carbon double bond). This equilibrium is a fundamental aspect of the compound's chemistry, influencing its structure, stability, and reactivity.
The keto-enol tautomerism of β-dicarbonyl compounds is a well-documented process where the molecule interconverts between its keto and enol forms. core.ac.ukresearchgate.net For this compound, this equilibrium can be represented by the interconversion between the ketone and the corresponding Z-enol, which is stabilized by an intramolecular hydrogen bond.
The position of this equilibrium is highly sensitive to various factors, including the solvent, temperature, and the electronic and steric nature of the substituents. core.ac.ukmissouri.edu Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for studying this equilibrium, as the keto and enol forms are typically in slow exchange on the NMR timescale, allowing for the distinct observation and quantification of both tautomers. core.ac.ukmissouri.edu
The equilibrium constant (Keq = [enol]/[keto]) provides a quantitative measure of the relative stability of the two forms. Generally, the stability of the enol form is influenced by its ability to form a stable, six-membered quasi-aromatic ring via intramolecular hydrogen bonding. researchgate.net The polarity of the solvent plays a crucial role; nonpolar solvents tend to favor the intramolecularly hydrogen-bonded enol form, whereas polar, protic solvents can solvate the keto form and disrupt the internal hydrogen bond of the enol, shifting the equilibrium toward the keto tautomer. missouri.edu
Table 1: Factors Influencing Keto-Enol Equilibrium
| Factor | Effect on Equilibrium | Rationale |
|---|---|---|
| Solvent Polarity | Increasing polarity generally favors the keto form. missouri.edu | Polar solvents stabilize the more polar keto tautomer through dipole-dipole interactions and can disrupt the intramolecular hydrogen bond of the enol form through intermolecular hydrogen bonding. missouri.edu |
| Temperature | The effect is variable and depends on the specific system and solvent. | Changes in temperature alter the Gibbs free energy difference between the two tautomers. |
| Substituent Effects | Electron-withdrawing groups can increase the acidity of the α-proton, which may influence the enol content. | The oxolane ring and methyl ester group influence the electronic environment of the dicarbonyl system. |
The existence of both keto and enol tautomers means that this compound possesses multiple reactive sites, which directly impacts its chemical behavior.
Keto Form Reactivity : The keto form features two electrophilic carbonyl carbons. The ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl. The α-protons, located on the carbon between the two carbonyl groups, are acidic and can be removed by a base to form a nucleophilic enolate. jove.com
Enol Form Reactivity : The enol form behaves as a nucleophile through its electron-rich C=C double bond. It can react with various electrophiles. Furthermore, the hydroxyl group of the enol can be derivatized.
This dual reactivity allows for selective transformations by carefully choosing reaction conditions. For example, reactions with strong bases will predominantly proceed via the enolate intermediate formed from the keto tautomer. jove.com In contrast, certain acid-catalyzed reactions or reactions with specific electrophiles might favor pathways involving the enol tautomer. Chelation control is also significant in reactions involving metal catalysts, where the bidentate nature of the β-keto ester can lead to the formation of a stable six-membered transition state, influencing stereoselectivity. rsc.org
Conformational Analysis of the Oxolane Moiety
The oxolane (tetrahydrofuran) ring in this compound is not planar. To alleviate angle and torsional strain, five-membered rings adopt puckered conformations. The two most common conformations for the oxolane ring are the envelope (Cs symmetry) and the twist (C2 symmetry) forms. These conformations are in rapid equilibrium through a process known as pseudorotation.
The substituent at the C3 position—the methyl 3-oxopropanoate (B1240783) group—plays a critical role in determining the preferred conformation of the oxolane ring. The bulky substituent will preferentially occupy a pseudo-equatorial position to minimize steric interactions, particularly 1,3-diaxial-like repulsions that would occur in a pseudo-axial orientation. The exact conformational preference and the energy barrier between different conformers can be investigated using computational methods and advanced NMR techniques.
Elucidation of Reaction Mechanisms
The versatility of β-keto esters like this compound makes them valuable intermediates in organic synthesis. rsc.orgresearchgate.net Understanding the mechanisms of their reactions is key to controlling reaction outcomes.
Many reactions of β-keto esters proceed through well-defined transition states that dictate the selectivity of the transformation.
Chelation-Controlled Reactions : In reactions involving metal ions (e.g., Lewis acid catalysis), the β-keto ester can act as a bidentate ligand, coordinating to the metal through both carbonyl oxygens. This forms a rigid, six-membered ring structure in the transition state. rsc.org This chelation can control the facial selectivity of nucleophilic attack on the carbonyl groups or electrophilic attack on the enolate, leading to high levels of stereocontrol.
Cyclic Transition States : In reactions such as decarboxylation of the corresponding β-keto acid (formed by hydrolysis of the ester), a six-membered cyclic transition state is often invoked, facilitating the loss of carbon dioxide. Similarly, certain rearrangements may proceed through cyclic transition states.
Radical Pathways : Under specific conditions, such as photocatalysis, reactions can proceed through radical intermediates. For instance, a transannular ketone migration strategy has been reported that involves radical addition and β-scission at an exocyclic carbonyl group of a β-ketoester scaffold. acs.org DFT analysis of such pathways helps to understand the regioselectivity by comparing the energies of the relevant transition structures. acs.org
The reactions of this compound involve several key reactive intermediates.
Enolates : The most common reactive intermediate is the enolate, formed by deprotonation of the α-carbon. jove.com This species is a powerful nucleophile, reacting with a wide range of electrophiles (e.g., alkyl halides, aldehydes). The enolate is resonance-stabilized, with the negative charge delocalized over the two oxygen atoms and the α-carbon.
Radical Intermediates : In some modern synthetic methods, radical intermediates can be generated. For example, nickel-catalyzed amidation of β-keto esters has been proposed to proceed via an N-centered radical as a reactive intermediate. nih.gov The formation of such intermediates can be probed by trapping experiments, for instance, using reagents like triphenylphosphine. nih.gov
Acylketene Intermediates : In certain reactions, such as some transesterification processes, the formation of an acylketene intermediate has been proposed as a possible pathway. rsc.org
The identification and characterization of these transient species are often challenging and may require a combination of spectroscopic methods, kinetic studies, and computational modeling.
Theoretical and Computational Chemistry Studies of this compound
Theoretical and computational chemistry provides a powerful lens for investigating the structural, electronic, and reactive properties of molecules like this compound. Although specific computational studies on this exact molecule are not extensively documented in publicly available literature, we can infer the methodologies and potential findings based on research conducted on analogous β-keto esters. nih.govresearchgate.netresearchgate.net Such studies are invaluable for understanding reaction mechanisms, predicting outcomes, and designing new synthetic pathways.
Electronic Structure Calculations (e.g., Ab Initio and DFT Methods)
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Ab Initio (from first principles) and Density Functional Theory (DFT) are commonly employed to model the geometric and electronic features of β-keto esters. nih.govmdpi.com
For this compound, these calculations would typically begin with geometry optimization to find the most stable three-dimensional conformation of the molecule. nih.gov DFT methods, particularly with hybrid functionals like B3LYP or M06-2X and appropriate basis sets (e.g., 6-311+G(d,p)), are well-suited for this purpose, balancing computational cost with accuracy. nih.govbohrium.comresearchgate.net
Once the optimized geometry is obtained, a variety of electronic properties can be calculated:
Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO location indicates sites susceptible to electrophilic attack, while the LUMO location indicates sites prone to nucleophilic attack. For a β-keto ester, the HOMO is often located around the enol or enolate form, while the LUMO is typically centered on the carbonyl carbons. researchgate.net
Electrostatic Potential (ESP) Mapping: ESP maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is useful for predicting non-covalent interactions and sites of initial interaction with other reagents.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as hydrogen bonding, which is particularly relevant for the keto-enol tautomerism inherent in β-keto esters. mdpi.com
These calculations would confirm that the primary reactive sites are the carbonyl carbons and the α-carbon, which is activated by both adjacent carbonyl groups. researchgate.net
| Property | Typical Computational Method | Anticipated Finding for the Compound |
|---|---|---|
| Optimized Geometry | DFT (e.g., B3LYP/6-31G*) | Provides bond lengths, bond angles, and dihedral angles for the lowest energy conformer. |
| HOMO-LUMO Gap | DFT (e.g., M06-2X/6-311+G(d,p)) | Indicates the kinetic stability of the molecule; a larger gap suggests lower reactivity. |
| Molecular Electrostatic Potential | DFT calculation on optimized geometry | Negative potential localized on carbonyl oxygens; positive potential on carbonyl carbons and α-protons. |
| Atomic Charges (e.g., Mulliken, NBO) | NBO analysis post-DFT | Quantifies the partial positive charges on carbonyl carbons, confirming their electrophilicity. |
Prediction of Reactivity, Selectivity, and Stereochemistry
Computational methods are instrumental in predicting the reactivity and selectivity of complex organic molecules. For this compound, this involves identifying which atoms are most likely to participate in a reaction and what the preferred reaction pathway will be.
Reactivity Indices: Conceptual DFT provides a framework for quantifying reactivity. mdpi.com Indices such as global electrophilicity, nucleophilicity, and local reactivity descriptors like Fukui functions can be calculated. nih.gov
Fukui Functions (fk+, fk-): These functions indicate the propensity of a specific atomic site 'k' to accept (nucleophilic attack, fk+) or donate (electrophilic attack, fk-) electrons. For a β-keto ester, calculations would likely show a high fk+ value on the carbonyl carbons, marking them as the primary electrophilic sites. The α-carbon, upon deprotonation, would exhibit a high fk-, indicating its nucleophilic character. nih.gov
Dual Descriptor (Δfk): This descriptor can simultaneously identify sites for nucleophilic and electrophilic attack, providing a more nuanced picture of reactivity. nih.gov
Stereochemistry Prediction: When reactions can lead to multiple stereoisomers, computational chemistry can predict the most likely outcome. This is especially relevant for reactions involving the chiral center that could be created at the α-carbon. By modeling the transition states for the formation of different stereoisomers, their relative activation energies (ΔG‡) can be calculated. The transition state with the lowest energy corresponds to the major product. This approach is crucial for understanding and predicting the outcomes of asymmetric syntheses. nih.govmdpi.com
| Atomic Site | Predicted Reactivity | Rationale from Computational Models |
|---|---|---|
| Ester Carbonyl Carbon | Electrophilic | High positive partial charge; high LUMO coefficient; high Fukui (fk+) index. |
| Ketone Carbonyl Carbon | Electrophilic | High positive partial charge; high LUMO coefficient; high Fukui (fk+) index. |
| α-Carbon | Nucleophilic (as enolate) | Acidic protons allow for easy deprotonation; high HOMO coefficient and Fukui (fk-) index in the enolate form. |
| Carbonyl Oxygens | Nucleophilic / H-bond acceptor | High negative partial charge; high negative electrostatic potential. |
Thermochemical and Kinetic Modeling
Thermochemical and kinetic modeling provides quantitative data on the stability of molecules and the energy profiles of their reactions.
Keto-Enol Tautomerism: A key feature of β-keto esters is their existence as an equilibrium mixture of keto and enol tautomers. Computational methods can accurately predict the relative stabilities of these forms. rsc.orgacs.org By calculating the Gibbs free energy (G) of both the keto and enol forms of this compound, the equilibrium constant (Keq) for the tautomerization can be determined. Studies on similar acyclic β-dicarbonyls often show that the keto form is more stable, but the enol form can be significantly stabilized by intramolecular hydrogen bonding. mdpi.comrsc.org Solvent effects can also be modeled using implicit (e.g., PCM) or explicit solvent models, as polarity can shift the equilibrium. bohrium.com
Reaction Pathway Modeling: For any proposed reaction, such as alkylation at the α-carbon or reduction of the ketone, the entire reaction coordinate can be modeled. This involves:
Locating Reactants and Products: Optimizing the geometries of the starting materials and products.
Finding Transition States (TS): Locating the highest energy point along the reaction pathway that connects reactants and products. This is a critical step, and the structure of the TS provides insight into the reaction mechanism.
Calculating Activation Energy (Ea) or Gibbs Free Energy of Activation (ΔG‡): The energy difference between the transition state and the reactants determines the reaction rate. A lower activation energy implies a faster reaction.
By comparing the activation energies for competing reaction pathways, chemists can predict which product will form preferentially (kinetic control) and understand the conditions needed to favor a desired outcome. For example, modeling the C-alkylation versus O-alkylation of the corresponding enolate would reveal the kinetic barriers for each pathway, explaining the observed product distribution.
Advanced Analytical Methodologies for Characterization
Spectroscopic Techniques in Structural Elucidation (e.g., NMR, IR, UV-Vis)
Spectroscopic methods are indispensable for the structural characterization of organic compounds. Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Ultraviolet-Visible (UV-Vis) spectroscopy can reveal information about conjugated systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. For Methyl 3-oxo-3-(oxolan-3-yl)propanoate, ¹H NMR and ¹³C NMR would provide key structural information.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl ester protons, the methylene (B1212753) protons of the propanoate chain, and the protons of the oxolane ring. The chemical shifts and coupling patterns of the oxolane ring protons would be particularly informative for confirming the 3-substitution pattern.
¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom, including the two carbonyl carbons (ester and ketone), the methyl carbon of the ester, the methylene carbons, and the carbons of the tetrahydrofuran (B95107) ring.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for its key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | 1735-1750 |
| C=O (Ketone) | 1705-1725 |
| C-O (Ester and Ether) | 1000-1300 |
| C-H (Aliphatic) | 2850-3000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule and is particularly useful for compounds with chromophores. As this compound lacks an extensive conjugated system, it would not be expected to show strong absorbance in the UV-Vis region.
Chromatographic Separation Techniques (e.g., HPLC, GC, UPLC)
Chromatographic techniques are essential for separating and purifying compounds, as well as for assessing their purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC) are commonly employed methods.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of non-volatile compounds. For the analysis of this compound, a reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, would likely be effective.
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC could be used for its separation and purity determination, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS).
Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution and faster analysis times compared to traditional HPLC. A UPLC method would provide a rapid and sensitive means of assessing the purity of this compound.
Mass Spectrometry for Molecular Characterization (e.g., LC-MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. When coupled with a chromatographic technique like liquid chromatography (LC-MS), it allows for the separation and mass analysis of individual components in a mixture.
While experimental mass spectrometry data for this compound is not widely available in the literature, predicted data can be informative.
Predicted Mass Spectrometry Data for C₈H₁₂O₄
| Adduct | m/z |
| [M+H]⁺ | 173.0808 |
| [M+Na]⁺ | 195.0628 |
| [M+K]⁺ | 211.0367 |
| [M+NH₄]⁺ | 190.1074 |
This data is predicted and has not been experimentally confirmed.
Crystallographic Analysis of Crystalline Derivatives
X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in its crystalline state. Obtaining a single crystal suitable for X-ray diffraction can be challenging, especially for oils or low-melting solids. While there is no published crystal structure for this compound itself, it may be possible to form a crystalline derivative.
One potential approach is to synthesize a derivative that has a higher propensity for crystallization. For beta-keto esters, this could involve forming a co-crystal or a derivative through reaction at the ketone or ester functional group. The study of crystallization-enabled stereoconvergent Michael additions of β-keto esters highlights that crystalline derivatives can be leveraged for stereoselective transformations, indicating that forming crystalline adducts of this class of compounds is feasible. nih.gov The successful growth of a single crystal would allow for unambiguous determination of its molecular structure, including bond lengths, bond angles, and stereochemistry.
Future Research Directions and Opportunities
Development of Novel and Sustainable Synthetic Routes
The future synthesis of Methyl 3-oxo-3-(oxolan-3-yl)propanoate will likely prioritize green and economically viable methodologies. Current synthetic strategies for analogous β-keto esters often rely on traditional condensation reactions that can be resource-intensive. nih.gov Future research should focus on the development of catalytic, atom-economical processes.
One promising avenue is the exploration of biocatalysis. Lipase-catalyzed transesterification, for instance, offers a mild, solvent-free method for producing β-keto esters and could be adapted for the synthesis of the title compound. google.com Additionally, the use of renewable starting materials, potentially derived from biomass, for the construction of the tetrahydrofuran (B95107) ring would significantly enhance the sustainability of the synthesis. nih.gov Cascade reactions, where multiple bond-forming events occur in a single pot, could also streamline the synthesis, reducing waste and improving efficiency. rsc.org
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Biocatalysis (e.g., lipase) | Mild conditions, high selectivity, solvent-free | Enzyme screening and optimization |
| Renewable Feedstocks | Increased sustainability, reduced carbon footprint | Conversion of biomass-derived furans |
| Cascade Reactions | Improved efficiency, reduced waste | Catalyst development for multi-step sequences |
Exploration of Undiscovered Reactivity Profiles and Catalytic Systems
The unique juxtaposition of the β-keto ester and the tetrahydrofuran moiety in this compound suggests a rich and largely unexplored reactivity profile. The β-keto ester functionality is a classic target for a wide range of transformations, including alkylations, acylations, and decarboxylations. organic-chemistry.org Future work should investigate how the tetrahydrofuran ring influences the regioselectivity and stereoselectivity of these reactions.
Furthermore, the development of novel catalytic systems to exploit this reactivity is a key area for future research. Asymmetric catalysis, in particular, could unlock the synthesis of chiral derivatives with potentially valuable biological activities. nih.gov The tetrahydrofuran ring itself can participate in ring-opening reactions or act as a directing group in metal-catalyzed C-H functionalization, opening up avenues for late-stage diversification of the molecular scaffold. chemicalbook.comprinceton.edu
Expansion of Synthetic Applications in Emerging Fields
The structural motifs present in this compound are prevalent in a variety of biologically active molecules, including natural products and pharmaceuticals. nih.gov This makes it a promising building block for the synthesis of novel therapeutic agents. For example, β-keto esters have been investigated for their antibacterial properties. nih.govresearchgate.net The tetrahydrofuran core is a common feature in numerous antiviral and anticancer compounds.
Beyond medicinal chemistry, this compound could find applications in materials science. The ester functionality allows for its incorporation into polymer backbones, potentially leading to the development of biodegradable polyesters with tailored properties. The polarity and hydrogen bonding capabilities of the molecule could also be exploited in the design of functional materials such as organogels or liquid crystals.
Integration of Advanced Computational Design in Chemical Synthesis
Computational chemistry offers a powerful toolkit to accelerate the exploration of this compound's potential. diva-portal.org Density functional theory (DFT) calculations can be employed to predict its reactivity, elucidate reaction mechanisms, and guide the design of new catalysts. elsevierpure.com
Molecular modeling and docking studies can be used to design novel derivatives with enhanced binding affinity for specific biological targets, thereby streamlining the drug discovery process. nih.govresearchgate.net Computational screening of virtual libraries based on the this compound scaffold could rapidly identify promising candidates for synthesis and biological evaluation. This in silico approach can significantly reduce the time and resources required for the development of new applications for this versatile compound.
Q & A
Q. Key Variables Affecting Yield
- Catalyst : Alkali metal alkoxides (e.g., NaOMe) improve esterification efficiency .
- Temperature : Reactions performed at 60–80°C minimize side reactions (e.g., decarboxylation) .
- Solvent : Anhydrous conditions in aprotic solvents (e.g., THF) enhance reaction homogeneity .
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst | 0.5–1.5 eq NaOMe | +20–30% |
| Temperature | 60–80°C | Prevents degradation |
| Reaction Time | 4–6 hours | Maximizes conversion |
What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Basic Research Question
Spectroscopy :
- ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.7 ppm, singlet) and the β-keto carbonyl (δ ~2.8–3.2 ppm for α-protons, δ ~170–175 ppm for carbonyl carbons) .
- IR : Strong absorption at ~1740 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (β-keto C=O) confirms functional groups .
Crystallography :
Single-crystal X-ray diffraction (as in ) resolves the oxolane ring conformation and ester geometry. For example, the oxolane ring adopts an envelope conformation, with the substituent at C3 influencing torsional angles .
Advanced Tip : Dynamic NMR can probe rotational barriers of the ester group under variable temperatures .
How does the steric environment of the oxolane ring affect reactivity in further derivatization?
Advanced Research Question
The oxolane ring introduces steric hindrance at C3, influencing nucleophilic attack sites. For example:
- Knoevenagel Condensation : The β-keto ester reacts with aldehydes, but bulky oxolane substituents slow enolate formation, requiring stronger bases (e.g., LDA) .
- Michael Additions : Steric shielding at C3 directs nucleophiles to the less hindered α-carbon of the β-keto group .
Case Study : Computational modeling (DFT) reveals that the oxolane ring’s chair conformation increases the activation energy for enolization by ~5 kcal/mol compared to acyclic analogs .
What are the key considerations for handling and storing this compound to ensure stability?
Basic Research Question
Q. Safety Protocols :
- Use PPE (nitrile gloves, goggles) due to irritant properties .
- Neutralize spills with sodium bicarbonate before disposal .
How can computational methods predict reactivity or optimize synthesis?
Advanced Research Question
- Reaction Mechanism Modeling : Density Functional Theory (DFT) identifies transition states for Claisen condensation, guiding catalyst selection (e.g., NaOMe vs. KHMDS) .
- QSAR Studies : Quantitative Structure-Activity Relationship models correlate substituent electronic effects (e.g., oxolane ring electron-donating groups) with reaction rates .
- Solvent Optimization : COSMO-RS simulations predict solvent polarity effects on reaction equilibria, favoring THF or DMF for higher yields .
Q. Example Workflow :
Optimize geometry using Gaussian09 at B3LYP/6-31G* level.
Calculate Fukui indices to identify nucleophilic/electrophilic sites.
Simulate solvent interactions with COSMO-RS to select optimal media.
How can contradictory data on reaction yields be resolved in synthetic protocols?
Advanced Research Question
Discrepancies often arise from unaccounted variables:
- Purity of Starting Materials : Residual water in oxolane derivatives reduces yields by 15–20% .
- Catalyst Aging : Sodium methoxide degrades over time; freshly prepared solutions improve reproducibility .
- Workup Methods : Column chromatography vs. distillation alters purity (e.g., 95% vs. 85% recovery) .
Q. Resolution Strategy :
- Design a factorial experiment (e.g., 2³ matrix) testing catalyst age, solvent dryness, and temperature.
- Use ANOVA to identify statistically significant factors .
What role does this compound play in pharmaceutical intermediate synthesis?
Advanced Research Question
The compound serves as a precursor for spirocyclic and bridged heterocycles via:
- Intramolecular Cyclizations : Acid-catalyzed cyclization forms oxolane-fused γ-lactones, useful in antiviral agents .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling at the β-keto position introduces aryl groups for kinase inhibitor scaffolds .
Case Study : In , similar β-keto esters undergo Pd-catalyzed cross-coupling to generate trifluoromethyl-substituted analogs for anticancer screening.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
